7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one

Description

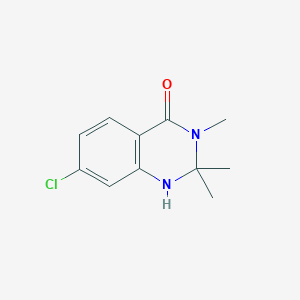

The compound 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one belongs to the 2,3-dihydroquinazolin-4(1H)-one (DHQ) family, a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities . Its structure features a 7-chloro substitution on the quinazolinone core and three methyl groups at positions 2 and 3 (Figure 1). DHQ derivatives are known for antitumor, anti-tubercular (anti-TB), and antimicrobial activities, with substituent patterns dictating target specificity .

Propriétés

IUPAC Name |

7-chloro-2,2,3-trimethyl-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O/c1-11(2)13-9-6-7(12)4-5-8(9)10(15)14(11)3/h4-6,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCFBOHJXVHADA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC2=C(C=CC(=C2)Cl)C(=O)N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-chlorobenzophenone with acetic anhydride and a suitable catalyst to form the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions may convert the compound into more reduced forms, altering its biological activity.

Substitution: Various substitution reactions can occur, particularly at the chloro group, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while substitution reactions can produce a variety of substituted quinazolinones.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one is . The compound features a chloro group and multiple methyl substituents that significantly influence its reactivity and biological activity. Its unique structure allows it to participate in various chemical reactions and biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate high activity against various strains of bacteria including Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli . The antibacterial efficacy can vary among derivatives; some compounds show stronger activity against specific microorganisms.

Anticancer Potential

Quinazolinone derivatives have been investigated for their anticancer properties. The mechanism of action typically involves interaction with specific biological targets such as enzymes or receptors that modulate key biological pathways associated with cancer progression. In vitro studies have demonstrated that certain derivatives can inhibit tumor cell proliferation .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, some studies suggest that this compound may possess anti-inflammatory properties. Compounds in this class are being evaluated for their potential to reduce inflammation in various models .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparaison Avec Des Composés Similaires

Target Compound Characteristics

- Molecular Formula : C₁₁H₁₃ClN₂O (inferred from similar DHQs).

- Trimethyl Substituents: Increase lipophilicity (logP ~2.5–3.0), favoring membrane permeability but possibly reducing aqueous solubility.

Comparison with Analogues

Key Observations :

Target Compound Hypotheses

- Anti-TB Potential: Chlorine and methyl groups may synergize to disrupt Mycobacterium tuberculosis membrane integrity, akin to derivatives in .

Comparative Pharmacological Profiles

- Anti-TB DHQs : Derivatives with propargyl or methylthio groups (e.g., 2c, 2f) exhibit MICs of 12.5–25 µg/mL, highlighting substituent-dependent efficacy .

- Anticancer DHQs : Compound 3j induced necrosis in tumor models, likely via ROS generation or DNA intercalation .

- Antimicrobial DHQs : C2-symmetric bis-DHQs showed enhanced activity due to improved target binding avidity .

Activité Biologique

Overview

7-Chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is . The structure includes a chloro substituent and multiple methyl groups that influence its biological activity and chemical reactivity.

| Property | Value |

|---|---|

| IUPAC Name | 7-chloro-2,2,3-trimethyl-1H-quinazolin-4-one |

| CAS Number | 1268332-43-9 |

| Molecular Weight | 224.68 g/mol |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that quinazolinones exhibit significant antimicrobial activity. In particular, this compound has shown effectiveness against various bacterial strains. A study demonstrated that derivatives of quinazolinones possess antibacterial properties comparable to clinically used antibiotics such as ampicillin and rifampicin .

Case Study: Antibacterial Efficacy

A series of compounds similar to this compound were tested against Gram-positive bacteria and mycobacterial strains. Some derivatives exhibited submicromolar activity against resistant strains like Enterococcus faecalis and Mycobacterium tuberculosis, highlighting the compound's potential as an effective antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound is attributed to its ability to inhibit specific enzymes involved in cell proliferation. The mechanism of action typically involves the modulation of signaling pathways associated with cancer cell growth. For instance, it may inhibit kinases or other proteins that promote tumor growth.

Research Findings:

In vitro studies have shown that quinazolinone derivatives can induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells. This selectivity is crucial for developing safer cancer therapies .

The biological activity of this compound may involve:

- Enzyme Inhibition: Interaction with enzymes crucial for cellular processes.

- Receptor Modulation: Binding to specific receptors that regulate cell growth and survival.

- Signal Transduction Interference: Disruption of pathways that lead to cancer progression.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 7-Chloroquinazolin-4(1H)-one | Lacks methyl groups | Reduced reactivity |

| 2,3-Dihydroquinazolin-4(1H)-one | No chloro substituent | Different antimicrobial profile |

| 7-Chloro-2-methylquinazolin-4(1H)-one | Fewer methyl groups | Altered anticancer activity |

The presence of both chloro and methyl groups in this compound enhances its biological reactivity and broadens its therapeutic potential .

Q & A

Q. What are the optimized reaction conditions for synthesizing 7-chloro-2,2,3-trimethyl-2,3-dihydroquinazolin-4(1H)-one?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted benzaldehydes with urea/thiourea derivatives in acidic or catalytic conditions. Key parameters include:

- Solvent selection : Ethanol (EtOH) is optimal for similar dihydroquinazolinones due to its polarity and ability to stabilize intermediates, yielding >85% efficiency .

- Catalyst : Oxalic acid (20 mol%) under reflux for 6–8 hours provides a green, cost-effective route with minimal byproducts .

- Substituent compatibility : Electron-withdrawing groups (e.g., -Cl) enhance cyclization efficiency, while electron-donating groups (e.g., -OMe) may require extended reaction times .

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Standard characterization protocols include:

Q. What preliminary biological screening approaches are recommended for this compound?

Methodological Answer:

- Antibacterial assays : Use the agar diffusion method against Staphylococcus aureus and Escherichia coli at 50–200 µg/mL, with ampicillin as a positive control .

- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa) to determine IC₅₀ values .

- Data validation : Triplicate experiments with statistical analysis (p < 0.05) to ensure reproducibility .

Advanced Research Questions

Q. How do substituent electronic effects influence synthetic yields and bioactivity?

Methodological Answer:

- Synthetic yields : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity, accelerating cyclization (yields >80%). Electron-donating groups (e.g., -OMe) reduce reactivity, requiring harsher conditions (e.g., DMSO, 100°C) .

- Bioactivity : Chlorine at position 7 enhances antibacterial potency due to increased lipophilicity and membrane penetration (see Table 1 below) .

Q. Table 1: Substituent Effects on Bioactivity

| Substituent | Yield (%) | Antibacterial Zone (mm) |

|---|---|---|

| -Cl | 85 | 18 ± 1.2 |

| -OMe | 68 | 12 ± 0.8 |

| -NO₂ | 82 | 16 ± 1.0 |

Q. How can structural contradictions in crystallographic data be resolved?

Methodological Answer:

- X-ray crystallography : Compare experimental data (e.g., bond lengths, torsion angles) with the Cambridge Structural Database. For example, the dihydroquinazolinone ring in this compound adopts a boat conformation, validated by C–C bond lengths of 1.52–1.55 Å .

- DFT calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G*) to reconcile discrepancies between experimental and theoretical data .

Q. What strategies address low yields in scaled-up synthesis?

Methodological Answer:

Q. How should researchers validate conflicting biological activity data across studies?

Methodological Answer:

- Assay standardization :

- Meta-analysis : Compare IC₅₀ values across studies using standardized units (µM) and statistical tools (e.g., ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.